molecular formula C21H26O8S B12519359 Gal[246Ac,3All]-beta-SPh

Gal[246Ac,3All]-beta-SPh

Cat. No.: B12519359
M. Wt: 438.5 g/mol
InChI Key: AEZBNOXQHIZNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, phenylsulfanyl, and prop-2-en-1-yloxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the oxane ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the acetyloxy groups: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction using a phenylsulfanyl halide.

    Addition of the prop-2-en-1-yloxy group: This step may involve an etherification reaction using an appropriate allyl alcohol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The acetyloxy groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of its functional groups on biological systems. For example, the phenylsulfanyl group may interact with biological thiols, while the acetyloxy groups can be hydrolyzed to release acetic acid.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor binding.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of [3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate depends on its interactions with molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may affect pH and enzyme activity. The phenylsulfanyl group can interact with thiol-containing proteins, potentially affecting their function. The prop-2-en-1-yloxy group may participate in reactions with nucleophiles, leading to further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    [3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate: can be compared with other oxane derivatives that have different substituents.

    Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups but different core structures.

    Acetyloxy derivatives: Compounds with acetyloxy groups attached to different backbones.

Uniqueness

The uniqueness of [3,5-bis(acetyloxy)-6-(phenylsulfanyl)-4-(prop-2-en-1-yloxy)oxan-2-yl]methyl acetate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for diverse modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8S/c1-5-11-25-19-18(27-14(3)23)17(12-26-13(2)22)29-21(20(19)28-15(4)24)30-16-9-7-6-8-10-16/h5-10,17-21H,1,11-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZBNOXQHIZNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.